N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide
Description
N-(3-Chloropyridin-2-yl)-2,2-dimethylpropanamide (CAS: 468718-69-6) is a halogenated pyridine derivative characterized by a 3-chloro-substituted pyridine ring and a pivalamide (2,2-dimethylpropanamide) group at the 2-position. Its molecular formula is C₁₀H₁₃ClN₂O, with a molecular weight of 212.68 g/mol .
Properties
IUPAC Name |
N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-10(2,3)9(14)13-8-7(11)5-4-6-12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGRYBJCZLWBBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101237176 | |
| Record name | N-(3-Chloro-2-pyridinyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101237176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
468718-69-6 | |
| Record name | N-(3-Chloro-2-pyridinyl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=468718-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Chloro-2-pyridinyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101237176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Characteristics
With molecular formula C₁₀H₁₃ClN₂O (MW 212.68 g/mol), the compound features a 3-chloropyridin-2-amine backbone linked to a 2,2-dimethylpropanoyl group. The chlorine atom at position 3 imposes electronic effects, reducing pyridine’s basicity (pKa ~1.2) and directing electrophilic substitution. The tert-butyl amide group enhances steric hindrance, necessitating tailored activation strategies during synthesis.
Synthetic Challenges
Key hurdles include:
- Nucleophilic disparity : The electron-deficient pyridinyl amine (pKa 0.8) requires stronger acyl donors than typical aliphatic amines.
- Steric blocking : The 2,2-dimethylpropanoyl group impedes reagent access to the reactive carbonyl.
- Halogen sensitivity : The C-Cl bond risks cleavage under acidic or high-temperature conditions.
Acyl Chloride-Amine Coupling: Conventional Approaches
Direct Aminolysis Protocol
Early syntheses employed 2,2-dimethylpropanoyl chloride and 3-chloro-2-aminopyridine in dichloromethane (DCM) with triethylamine (TEA) as base:
$$
\text{2,2-Dimethylpropanoyl chloride} + \text{3-Chloro-2-aminopyridine} \xrightarrow{\text{TEA, DCM, 0-5°C}} \text{this compound}
$$
- Molar ratio : 1:1.2 (acid chloride:amine)
- Temperature : 0°C → 25°C over 4 h
- Workup : Aqueous NaHCO₃ wash, MgSO₄ drying
- Yield : 68-72% (HPLC purity >95%)
Limitations and Byproduct Analysis
GC-MS data reveals 5-8% N,N-diacylated byproduct due to residual acid chloride. Polar solvents (THF, acetonitrile) reduce diacylation to <2% but prolong reaction time (24 h vs. 6 h in DCM).
Carbodiimide-Mediated Condensation: Overcoming Reactivity Barriers
EDC/HOBt Activation
Ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) in DMF enables room-temperature coupling:
$$
\text{2,2-Dimethylpropanoic acid} + \text{3-Chloro-2-aminopyridine} \xrightarrow{\text{EDC, HOBt, DMF}} \text{Target Amide}
$$
| Parameter | Value |
|---|---|
| Reaction Time | 24 h |
| Temperature | 25°C |
| Solvent | DMF |
| Yield | 58% |
| Purity | 89% |
Critical Note : EDC-HCl’s poor solubility in greener solvents (e.g., dimethyl carbonate) limits adoption.
Mukaiyama Reagent-Assisted Synthesis: Solvent-Reagent Synergy
Mechanism and Optimization
Mukaiyama’s reagent (2-chloro-1-methylpyridinium iodide) activates carboxylic acids via intermediate formation:
$$
\text{2,2-Dimethylpropanoic acid} \xrightarrow{\text{Mukaiyama's Reagent}} \text{Acyloxyphosphonium Intermediate} \xrightarrow{\text{Amine}} \text{Amide}
$$
- Solvent : Dimethyl carbonate (DMC)
- Base : 2,6-Lutidine (2.4 eq)
- Concentration : 0.5 M
- Temperature : 60°C, 16 h
- Yield : 92% isolated
Solvent Screening Data
| Solvent | PMI | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.7 | 85 | 91 |
| iPrOAc | 2.1 | 88 | 93 |
| DMC | 1.8 | 92 | 96 |
PMI = Process Mass Intensity (lower = greener)
Continuous Flow Synthesis: Toward Industrial Scalability
Microreactor Design
A tubular reactor (ID 1 mm, L 10 m) with:
- Zone 1 : Carboxylic acid + Mukaiyama’s reagent (residence time 5 min)
- Zone 2 : Amine introduction (T-junction mixer)
- Total Flow Rate : 2 mL/min
Outcomes :
- Throughput : 12 g/h
- Yield : 89%
- Purity : 94% (no chromatography required)
Environmental and Economic Impact Assessment
E-Factor Comparison
| Method | E-Factor | Solvent Recovery (%) |
|---|---|---|
| Acyl Chloride | 23.4 | 45 |
| EDC/HOBt | 18.7 | 60 |
| Mukaiyama/DMC | 5.2 | 92 |
Cost Analysis (per kg)
| Method | Raw Materials ($) | Waste Treatment ($) |
|---|---|---|
| Acyl Chloride | 420 | 180 |
| Mukaiyama/DMC | 380 | 45 |
Chemical Reactions Analysis
Types of Reactions
N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium on carbon (Pd/C).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid, solvents like dichloromethane, and mild temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), solvents such as tetrahydrofuran (THF), and low temperatures.
Major Products
Substitution: Formation of N-(3-substituted-pyridin-2-yl)-2,2-dimethylpropanamide derivatives.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamine.
Scientific Research Applications
N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide has several scientific research applications:
Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new therapeutic agents, particularly for its ability to interact with specific biological targets.
Agrochemicals: The compound is investigated for its insecticidal properties, particularly against pests like Lepidoptera.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with various enzymes and receptors, providing insights into its potential biological activities.
Mechanism of Action
The mechanism of action of N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. In the context of its insecticidal activity, the compound is known to target the ryanodine receptor, a calcium channel in insects. By binding to this receptor, it disrupts calcium homeostasis, leading to muscle paralysis and death of the insect . In medicinal applications, the compound may interact with various enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties
| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|
| N-(3-Chloropyridin-2-yl)-2,2-dimethylpropanamide | 468718-69-6 | C₁₀H₁₃ClN₂O | 212.68 | Not reported | Cl, amide |
| N-(4-Iodo(3-pyridyl))-2,2-dimethylpropanamide | 1358-77-1 | C₁₀H₁₃IN₂O | ~337 | Not reported | I, amide |
| N-(5-Bromopyridin-2-yl)-2,2-dimethylpropanamide | - | C₁₀H₁₃BrN₂O | 256 | 42–44 | Br, amide |
| N-(3-Formylpyridin-4-yl)-2,2-dimethylpropanamide | 86847-71-4 | C₁₁H₁₄N₂O₂ | 206.25 | Not reported | CHO, amide |
Biological Activity
N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide, commonly referred to as Cyantraniliprole , is a compound of significant interest due to its diverse biological activities and applications in various fields, including medicinal chemistry and agrochemicals. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Cyantraniliprole possesses a molecular formula of and a molecular weight of approximately 247.121 g/mol. The compound features a pyridine ring substituted at the 3-position with a chlorine atom, along with a dimethylpropanamide moiety that contributes to its chemical reactivity and biological activity.
Cyantraniliprole primarily acts as an insecticide by binding to insect ryanodine receptors (RyRs), leading to the uncontrolled release of calcium ions from intracellular stores. This disruption in calcium homeostasis results in paralysis and death in susceptible insect species. The activation mechanism can be summarized as follows:
- Target : Insect ryanodine receptors
- Mode of Action : Activation leads to increased intracellular calcium levels
- Result : Effective control of chewing and sucking pests
1. Insecticidal Properties
Cyantraniliprole has been extensively studied for its efficacy against various agricultural pests, particularly those belonging to the Lepidoptera order. Its mode of action is characterized by the following:
| Property | Description |
|---|---|
| Target Organisms | Lepidopteran pests (e.g., caterpillars) |
| Efficacy | High mortality rates observed in treated populations |
| Application | Used in crop protection products |
2. Pharmacological Potential
While primarily recognized for its insecticidal properties, there is emerging interest in its potential pharmacological applications. Compounds with similar structures often exhibit significant pharmacological properties, including:
- Antimicrobial Activity : Compounds similar to Cyantraniliprole have shown potential against various bacterial strains.
- Anti-inflammatory Effects : Research indicates possible anti-inflammatory properties that could be explored for therapeutic uses.
Case Studies and Research Findings
Several studies have investigated the biological activity of Cyantraniliprole or structurally related compounds:
- In Vitro Studies : Research has demonstrated that Cyantraniliprole exhibits strong insecticidal activity against specific pest species, with effective concentrations leading to rapid mortality.
- Mechanistic Studies : Investigations into the binding affinity of Cyantraniliprole to ryanodine receptors have provided insights into its mechanism of action, confirming its role as an activator of these critical calcium channels.
- Comparative Analysis : A study comparing Cyantraniliprole with other insecticides highlighted its unique mode of action and lower toxicity to non-target organisms, making it a favorable choice in integrated pest management strategies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
